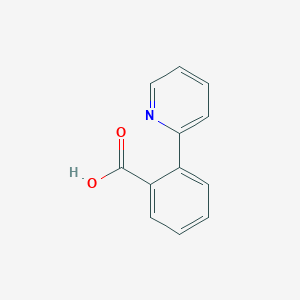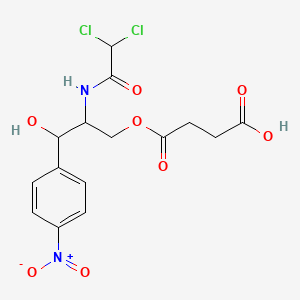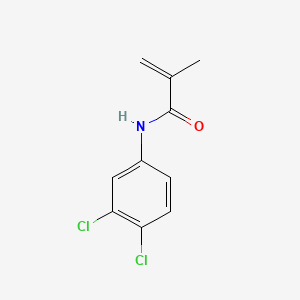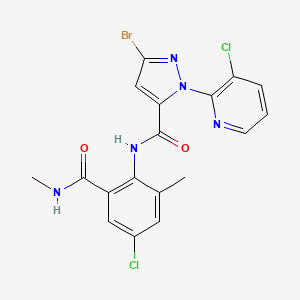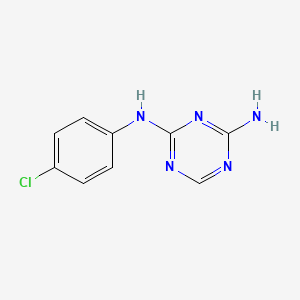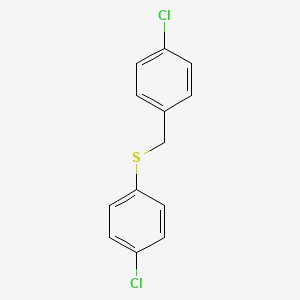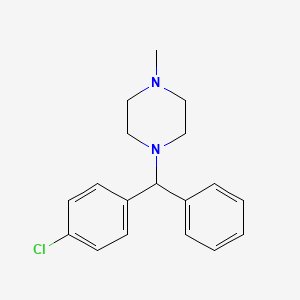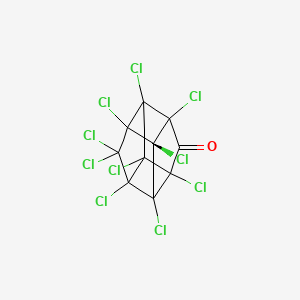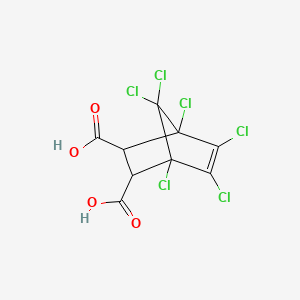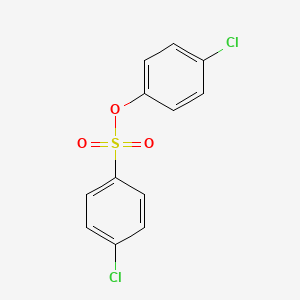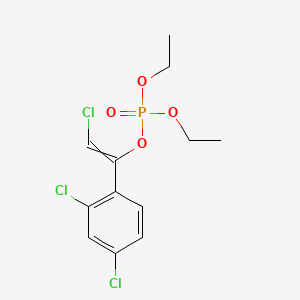
Chlormequat chloride
Vue d'ensemble
Description
Chlormequat chloride, also known as 2-chloroethyltrimethylammonium chloride, is a quaternary ammonium compound used as a plant growth regulator . It belongs to the group of quaternary ammonium compounds that act as inhibitors of the biosynthesis of gibberellins . It is typically sold as a colorless hygroscopic crystalline substance that is soluble in water and ethanol .
Synthesis Analysis
Chlormequat chloride is analyzed using liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) monitoring 2 ion transitions . The method is based on a simple clean-up using an SPE-C 18 cartridge, high-performance liquid chromatography on a standard C 18 column, and specific detection and quantification by electrospray mass spectrometry (LC-MS/MS) .Molecular Structure Analysis
The molecular formula of Chlormequat chloride is C5H13Cl2N . It has an average mass of 158.069 Da and a monoisotopic mass of 157.042511 Da .Physical And Chemical Properties Analysis
Chlormequat chloride is a colorless hygroscopic crystalline substance that is soluble in water and ethanol . It is an alkylating agent and a quaternary ammonium salt .Applications De Recherche Scientifique
Plant Growth Regulation
Chlormequat chloride: is widely used as a plant growth regulator . It inhibits gibberellin biosynthesis, leading to reduced cell elongation and sturdier plant stems . This application is crucial in preventing lodging in cereal crops, which can severely limit yield and harvestability .
Horticultural Applications
In horticulture, CCC is applied to ornamentals grown in greenhouses and nurseries to control plant size. It blocks the hormones that stimulate growth before bloom, which is essential for maintaining the desired aesthetic of ornamental plants .
Agricultural Yield Enhancement
CCC has been proposed for new uses in food crops like barley, oat, triticale, and wheat to help increase crop yield. By decreasing the height of the grain plant stem, CCC reduces lodging and potentially increases grain yield .
Environmental Impact
Recent studies have raised concerns about the environmental impact of CCC. The Environmental Working Group found chlormequat in a significant number of oat-based products, indicating widespread exposure and potential health risks, particularly developmental toxicity in animals .
Medical Research Implications
CCC has been studied for its effects on cell growth, particularly in Leydig cells. Research suggests that CCC can cause apoptosis, pyroptosis, ferroptosis, and necroinflammation in cells, which could have implications for reproductive health .
Food Safety Concerns
A pilot study reported the presence of chlormequat in urine samples collected from people in the U.S., with high detection frequencies. This raises concerns about current exposure levels and warrants more expansive toxicity testing and epidemiological studies to assess health effects .
Mécanisme D'action
Target of Action
Chlormequat chloride, also known as CCC, is a plant growth regulator that primarily targets the hormone gibberellin . Gibberellin is a plant hormone that stimulates stem elongation and cell division . By inhibiting gibberellin, CCC effectively controls plant growth .
Mode of Action
CCC interacts with its target, gibberellin, by inhibiting its biosynthesis . This inhibition leads to reduced cell elongation, resulting in shorter, thicker stalks . Additionally, CCC can also be used as an adjuvant for herbicides by retarding their oxidative disposal by plants due to cytochrome P450 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by CCC is the gibberellin biosynthesis pathway . By inhibiting this pathway, CCC reduces cell elongation, leading to sturdier stalks that facilitate harvesting of cereal crops . This also results in additional root development and increased chlorophyll concentration .
Pharmacokinetics
CCC is highly soluble in water and has a low volatility . These properties impact its bioavailability, as it can easily be absorbed and transported within the plant system .
Result of Action
The action of CCC results in several observable effects on plants. It causes stem thickening, reduced stem height, additional root development, and plant dwarfing . It also increases chlorophyll concentration, leading to greener plants . These changes facilitate the harvesting of cereal crops and improve their resistance to lodging .
Action Environment
The action, efficacy, and stability of CCC are influenced by environmental factors. It is highly soluble in water, which means its action can be influenced by the water content in the environment . Therefore, the application of CCC needs to be carefully managed to ensure its effectiveness while minimizing its environmental impact .
Safety and Hazards
Chlormequat chloride is harmful if swallowed and toxic in contact with skin . It may cause damage to organs and is harmful to aquatic life . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment such as long-sleeve shirts, long pants, socks, shoes, and waterproof or chemical-resistant gloves are recommended when handling Chlormequat chloride .
Relevant papers on Chlormequat chloride include a pilot study of Chlormequat in food and urine from adults in the United States from 2017 to 2023 , and a report on traces of ‘toxic’ pesticide found in 80 percent of study participants . These studies highlight the need for more expansive monitoring of Chlormequat in U.S. foods and in human specimens, as well as toxicological and epidemiological study on Chlormequat, as this chemical is an emerging contaminant with documented evidence of low-dose adverse health effects in animal studies .
Propriétés
IUPAC Name |
2-chloroethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZMRAGKVHANO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN.Cl, Array, C5H13Cl2N | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020303 | |
| Record name | Chlormequat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlormequat chloride appears as white crystals with a fishlike odor. Used as a plant growth regulator. Said to be effective for cereal grains, tomatoes, and peppers. (EPA, 1998), White solid with a fishy odor; Very hygroscopic; [Merck Index] White crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlormequat chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN LOWER ALC SUCH AS METHANOL; INSOL IN ETHER & HYDROCARBONS; WATER SOLUBILITY 74% @ 20 °C, In ethanol, 320 g/kg at 20 °C., Solubility in methanol: >25 kg/kg at 20 °C, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °C)., In water, 9.96X10+5 mg/L at 20-25 °C, Solubility in water, g/100ml at 20 °C: 74 (good) | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.14 to 1.15 g/mL at 20 °C | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000008 [mmHg], 7.5X10-8 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlormequat chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Chlormequat chloride has been reported in the literature to act at the nicotinic receptor site of the neuromuscular junction. The test material may act as a depolarizing agent at this site, leading to muscular excitation followed by muscle weakness. Acute toxicity may lead to respiratory arrest. Acute toxicity of chlormequat chloride has also been reported to differ by species, which is likely due to sensitivity to depolarizing neuromuscular blockers. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlormequat chloride | |
Color/Form |
White cyrstalline solid, Colorless crystals | |
CAS RN |
999-81-5 | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlormequat chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=999-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormequat chloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormequat chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-chloro-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlormequat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormequat chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPL2215L82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
473 °F Decomposes (EPA, 1998), 239 °C (decomposes) | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chlormequat chloride interact with plants and what are the downstream effects?
A1: Chlormequat chloride [, , , , , , , , ] acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, hormones responsible for cell elongation and plant growth. By reducing gibberellin levels, chlormequat chloride leads to shorter internodes, resulting in more compact plants with thicker stems. This often leads to increased lodging resistance, a crucial factor for improving crop yield.
Q2: Can you provide specific examples of chlormequat chloride's effects on different plant species?
A2: In tomato plants, chlormequat chloride has been shown to reduce shoot height, increase stem diameter, and influence leaf thickness [, , ]. It also affects root length and radius []. In grapevines, it has been observed to reduce shoot length and internodal distance while increasing cane diameters and leaf thickness []. Chlormequat chloride can also induce leaf silvering in Cucurbita pepo, similar to the symptoms caused by silverleaf whitefly infestation, likely due to hormonal alterations [].
Q3: Does chlormequat chloride affect the photosynthetic activity of plants?
A3: Research on Thompson Seedless Grapevines suggests that chlormequat chloride can positively influence photosynthetic activity, potentially contributing to increased yield and fruitfulness []. Studies on linseed (Linum usitatissimum L.) also show that the application of chlormequat chloride leads to a more developed leaf apparatus with increased photosynthetic productivity, further supporting its positive influence on plant photosynthesis [].
Q4: What is the molecular formula and weight of chlormequat chloride?
A4: Chlormequat chloride has the molecular formula C5H13Cl2N and a molecular weight of 158.08 g/mol.
Q5: What do we know about the absorption, distribution, metabolism, and excretion of chlormequat chloride in plants?
A6: While the provided abstracts do not extensively cover the complete ADME profile of chlormequat chloride in plants, studies suggest that it is absorbed by the plant following foliar or drench application and translocated within the plant system [, ]. Further research is needed to fully understand its metabolism and excretion pathways in various plant species.
Q6: What analytical methods are used to determine chlormequat chloride residues in plant materials?
A9: One study utilized surface-enhanced Raman spectroscopy (SERS) coupled with chemometric methods for the sensitive detection of chlormequat chloride residues in wheat []. The method proved effective in quantifying residues at levels below the maximum residue limits. This highlights the use of advanced analytical techniques for monitoring chlormequat chloride residues in agricultural products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



